BenchChemオンラインストアへようこそ!

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane‑2,7‑dicarboxylate (CAS 1272656‑39‑9) is a fully saturated, nitrogen‑containing spirocyclic compound that belongs to the 2,6‑diazaspiro[3.4]octane family. Its molecular architecture comprises a four‑membered azetidine ring and a five‑membered pyrrolidine ring sharing a single quaternary carbon, with orthogonal protecting groups—a tert‑butoxycarbonyl (Boc) group on the azetidine nitrogen and an ethyl ester on the pyrrolidine ring—that enable sequential, chemoselective functionalisation.

Molecular Formula C14H24N2O4
Molecular Weight 284.356
CAS No. 1272656-39-9
Cat. No. B2911102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate
CAS1272656-39-9
Molecular FormulaC14H24N2O4
Molecular Weight284.356
Structural Identifiers
SMILESCCOC(=O)C1CC2(CN1)CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-14(7-15-10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3
InChIKeySLXLDVSCBKHICP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate (CAS 1272656-39-9) – A Spirocyclic Building‑Block with Orthogonal Protecting Groups


2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane‑2,7‑dicarboxylate (CAS 1272656‑39‑9) is a fully saturated, nitrogen‑containing spirocyclic compound that belongs to the 2,6‑diazaspiro[3.4]octane family [1]. Its molecular architecture comprises a four‑membered azetidine ring and a five‑membered pyrrolidine ring sharing a single quaternary carbon, with orthogonal protecting groups—a tert‑butoxycarbonyl (Boc) group on the azetidine nitrogen and an ethyl ester on the pyrrolidine ring—that enable sequential, chemoselective functionalisation [2]. The compound is principally employed as a versatile intermediate in medicinal chemistry programmes, particularly in the construction of spirocyclic drug candidates where precise control over the order of deprotection and subsequent derivatisation is critical [3].

Why 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate Cannot Be Replaced by a Generic In‑Class Analogue


The 2,6‑diazaspiro[3.4]octane scaffold is inherently a privileged structure in medicinal chemistry, yet the precise spatial arrangement of the two nitrogen atoms and the identity of their protecting groups determine the compound’s reactivity, physicochemical properties, and ultimate synthetic utility [1]. The orthogonally protected 2‑Boc‑7‑ethyl ester pattern possessed by the target compound is not replicated in simple mono‑protected alternatives (e.g., 6‑Boc‑2,6‑diazaspiro[3.4]octane) or in regioisomeric 2,5‑diazaspiro[3.4]octane derivatives, which exhibit different nitrogen basicity, hydrogen‑bonding capacity, and susceptibility to selective deprotection [2]. Replacing this compound with a non‑orthogonally protected or differently substituted analogue risks altering the order of synthetic steps, reducing overall yield in multi‑step sequences, and compromising the ability to introduce diversity at a late stage—the very feature that makes this building block valuable in hit‑to‑lead optimisation campaigns [3].

Quantitative Differentiation Evidence for 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate


Orthogonal Boc/Ethyl Ester Protection Enables Sequential Deprotection with Chemoselectivity ≥ 95%

The simultaneous presence of an acid‑labile Boc group on the azetidine nitrogen and a base‑labile ethyl ester on the pyrrolidine ring allows fully orthogonal deprotection. In a representative synthetic protocol, treatment with trifluoroacetic acid (TFA) selectively removes the Boc group while leaving the ethyl ester intact, with a selectivity exceeding 95% as judged by LC‑MS analysis of the crude mixture [1]. By contrast, symmetrically protected 2,6‑diazaspiro[3.4]octane analogues (e.g., both nitrogens Boc‑protected) afford no such selectivity, and mono‑protected variants (e.g., 6‑Boc‑2,6‑diazaspiro[3.4]octane) lack a second orthogonal handle, limiting their versatility in divergent library synthesis [2].

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

Calculated Lipophilicity (XLogP3 = 1.0) Differentiates the Orthogonally Protected Compound from the Unprotected Core Scaffold

The computed octanol‑water partition coefficient for 2‑(tert‑butyl) 7‑ethyl 2,6‑diazaspiro[3.4]octane‑2,7‑dicarboxylate is XLogP3 = 1.0 [1]. This value reflects the balanced hydrophobicity imparted by the two protecting groups. The unprotected 2,6‑diazaspiro[3.4]octane core (CAS 136098‑13‑0) has a predicted XLogP3 of approximately −0.5 (calculated by the same method, PubChem), representing a >1.5 log unit difference. In drug‑discovery programmes, a logP near 1.0 is often considered optimal for oral bioavailability, whereas the more hydrophilic unprotected core may require additional lipophilic groups to achieve comparable membrane permeability [2].

Physicochemical Properties Drug Design Spirocyclic Building Blocks

High Fraction of sp³ Carbons (Fsp³ = 1.0) Provides Conformational Rigidity Superior to Non‑Spirocyclic Analogues

The target compound contains 14 carbon atoms, all of which are sp³‑hybridised, giving an Fsp³ value of 1.0—the theoretical maximum. This contrasts sharply with planar, aromatic‑rich building blocks (e.g., 4‑(Boc‑amino)benzoic acid ethyl ester, Fsp³ ≈ 0.5) and even with partially unsaturated spirocyclic analogues [1]. High Fsp³ character has been repeatedly correlated with improved clinical success rates, reduced off‑target promiscuity, and enhanced aqueous solubility for a given logP [2]. In the diazaspiro[3.4]octane antimalarial series, the sp³‑rich scaffold was explicitly highlighted as a favourable attribute that differentiated the chemotype from flat, aromatic screening hits [2].

Conformational Restriction Medicinal Chemistry Spirocyclic Scaffolds

Molecular Weight (284.35 g mol⁻¹) and Hydrogen‑Bond Donor Count (1) Are Favourable for CNS Drug‑Likeness vs. Larger Spirocyclic Analogues

With a molecular weight of 284.35 g mol⁻¹ and only one hydrogen‑bond donor (the pyrrolidine NH after ester hydrolysis), the orthogonally protected compound falls within the preferred range for CNS drug candidates (MW < 400, HBD ≤ 3) [1]. Larger spirocyclic alternatives such as 2,6‑diazaspiro[3.5]nonane derivatives (MW > 310 for simple protected forms) exceed this optimal window, and their additional methylene group contributes extra rotatable bonds compared to the [3.4] system. The ethyl ester also provides a leaving group for further diversification without permanently increasing molecular weight, a feature absent in permanently alkylated analogues [2].

CNS Drug Design Physicochemical Properties Lead‑Likeness

Optimal Research and Industrial Use‑Cases for 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate


Divergent Library Synthesis Through Sequential Chemoselective Deprotection

The orthogonal Boc/ethyl ester protection enables a ‘protect‑deprotect‑functionalise’ cycle where the azetidine nitrogen is first deprotected with acid (TFA) for initial diversification, while the pyrrolidine ring remains ester‑protected. Subsequent saponification of the ethyl ester liberates the second nitrogen for a second round of derivatisation. This sequential approach has been demonstrated in the construction of 2,6‑diazaspiro[3.4]octane libraries for antitubercular screening and is directly supported by the synthetic methodology established by Orain et al. [1].

Fragment‑Based and Lead‑Oriented Synthesis Requiring High Fsp³ Scaffolds

Fully saturated spirocyclic scaffolds are strongly preferred in fragment‑based drug discovery because they offer three‑dimensional vectors for fragment growth while maintaining favourable physicochemical profiles. The target compound’s Fsp³ = 1.0 and moderate computed logP (XLogP3 = 1.0) make it an attractive starting point for fragment elaboration, a principle validated by the diazaspiro[3.4]octane antimalarial series in which the sp³‑rich core was identified as a key differentiator from flat heteroaromatic hits [2].

Synthesis of CNS‑Penetrant Probes with Controlled Hydrogen‑Bonding Capacity

With a molecular weight of 284 Da and only one hydrogen‑bond donor after ester hydrolysis, the compound satisfies multiple CNS MPO criteria. Its low HBD count (1) and limited rotatable bonds (5) favour passive blood‑brain barrier penetration, making it an appropriate core for developing PET tracer precursors, kinase inhibitors, or GPCR ligands where CNS exposure is required [3].

Process Chemistry Scale‑Up for Preclinical Candidate Synthesis

The compound is commercially available in multi‑gram quantities with QC‑certified purity (typically ≥95% by HPLC, GC, and NMR) from major global vendors, and its orthogonal protecting‑group strategy is compatible with standard batch and flow‑chemistry conditions. This reliability supports its use from early medicinal chemistry through to preclinical candidate manufacturing, where reproducible intermediate quality is essential [1].

Quote Request

Request a Quote for 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.